2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide
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Overview
Description
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides These compounds are characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethylbenzaldehyde, isopropylamine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3,5-dimethylbenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide to form the corresponding cyanoenone intermediate.
Amidation: The cyanoenone intermediate is then reacted with isopropylamine under mild conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde or 4-hydroxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The exact mechanism would involve binding to these targets and modulating their activity or expression.
Chemical Reactivity: The compound’s reactivity in chemical reactions is influenced by the presence of functional groups such as the cyano, hydroxyl, and enamide groups, which can participate in various transformations.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-hydroxyphenyl)-N-(propan-2-yl)prop-2-enamide: Lacks the methyl groups on the phenyl ring.
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-methylprop-2-enamide: Has a methyl group instead of an isopropyl group on the amide nitrogen.
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide: Lacks the N-substituent on the amide nitrogen.
Uniqueness
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide is unique due to the presence of both the cyano and enamide groups, as well as the specific substitution pattern on the phenyl ring
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)17-15(19)13(8-16)7-12-5-10(3)14(18)11(4)6-12/h5-7,9,18H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBQWDAYOZQDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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